2,6-Dichloro-4-nitrobenzaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,6-dichloro-4-nitrobenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO3/c8-6-1-4(10(12)13)2-7(9)5(6)3-11/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTSIAOWNUAVTHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C=O)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20618686 | |
| Record name | 2,6-Dichloro-4-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20618686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88159-67-5 | |
| Record name | 2,6-Dichloro-4-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20618686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comparative Technical Analysis of 2,6-Dichloro-4-nitrobenzaldehyde and 2-chloro-4-nitrobenzaldehyde: Structure, Synthesis, and Reactivity
Introduction
In the landscape of organic synthesis, particularly within pharmaceutical and agrochemical research, substituted benzaldehydes serve as pivotal intermediates. Their unique reactivity, governed by the nature and position of substituents on the aromatic ring, allows for the construction of complex molecular architectures. This guide provides an in-depth comparative analysis of two such compounds: 2,6-Dichloro-4-nitrobenzaldehyde and 2-chloro-4-nitrobenzaldehyde. The presence of electron-withdrawing nitro and chloro groups profoundly influences the electrophilicity of the aldehyde and the reactivity of the aromatic ring. The primary structural distinction—the presence of a second chlorine atom at the C-6 position in this compound—introduces significant steric and electronic effects, leading to divergent chemical behaviors and synthetic applications. This document aims to elucidate these differences for researchers, scientists, and drug development professionals, providing a comprehensive understanding of their respective properties, synthesis, and reactivity profiles.
Structural and Physicochemical Properties: A Comparative Overview
The fundamental difference between the two molecules lies in the substitution pattern on the benzaldehyde core. This compound possesses a symmetrical substitution pattern with two chlorine atoms flanking the aldehyde group, while 2-chloro-4-nitrobenzaldehyde is asymmetrically substituted. This seemingly minor variation has significant consequences for their physical and chemical properties.
Caption: Molecular structures of the two benzaldehyde derivatives.
The table below summarizes the key physicochemical properties of the two compounds.
| Property | This compound | 2-chloro-4-nitrobenzaldehyde |
| Molecular Formula | C₇H₃Cl₂NO₃ | C₇H₄ClNO₃ |
| Molecular Weight | 220.01 g/mol [1] | 185.56 g/mol [2][3] |
| CAS Number | 88159-67-5[1] | 5568-33-2[2] |
| Appearance | Slowly solidifying oil[4] or solid | Solid |
| Melting Point | Not specified, solidifies slowly | Not specified |
| Solubility | Soluble in dichloromethane | Slightly soluble in water, soluble in organic solvents like ethanol and ether.[5] |
Electronic and Steric Effects
The chemical reactivity of these aldehydes is dictated by the interplay of electronic and steric effects imparted by their substituents.
-
Electronic Effects : Both molecules are highly electron-deficient aromatic systems. The nitro group at the para-position and the chlorine atom(s) at the ortho-position(s) are potent electron-withdrawing groups.[1] This electron withdrawal significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.[1][5] The d-chloro derivative, with two chlorine atoms, experiences a more pronounced inductive withdrawal, further enhancing the electrophilicity of the aldehyde group compared to its mono-chloro counterpart.
-
Steric Hindrance : A critical point of divergence is the steric environment around the aldehyde functional group. In this compound, the two chlorine atoms at the C-2 and C-6 positions create significant steric hindrance.[1] This bulkiness can impede the approach of nucleophiles to the carbonyl carbon, potentially slowing down or inhibiting reactions that are facile for less hindered aldehydes. In contrast, 2-chloro-4-nitrobenzaldehyde has only one ortho substituent, presenting a less sterically crowded reaction site.
Comparative Spectroscopic Analysis
Spectroscopic methods are indispensable for the structural elucidation and purity assessment of these compounds. The differences in their substitution patterns give rise to distinct spectral signatures.
| Spectroscopic Technique | This compound | 2-chloro-4-nitrobenzaldehyde |
| ¹H NMR | A singlet for the two equivalent aromatic protons. A singlet for the aldehydic proton (~10 ppm).[1] | Three distinct signals in the aromatic region. A singlet for the aldehydic proton (~10 ppm). |
| ¹³C NMR | Fewer signals due to molecular symmetry. Carbonyl carbon at ~190 ppm. Carbon attached to the nitro group at ~151 ppm.[1] | More complex spectrum with distinct signals for each carbon atom. Carbonyl carbon at ~190 ppm. |
| IR Spectroscopy | Characteristic peaks for C=O (aldehyde), C-Cl, and N-O (nitro group) stretching. | Similar characteristic peaks to the di-chloro derivative.[3] |
| Mass Spectrometry | Molecular ion (M⁺) peak with a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4). | Molecular ion (M⁺) peak with a characteristic M+2 peak for one chlorine atom (ratio ~3:1).[3] |
The symmetry of this compound simplifies its ¹H NMR spectrum, showing a single peak for the two identical aromatic protons. In contrast, the three aromatic protons of 2-chloro-4-nitrobenzaldehyde are in different chemical environments and would thus produce a more complex splitting pattern.
Synthesis and Reactivity Pathways
The synthetic routes to these molecules often start from correspondingly substituted toluenes or benzaldehydes. The choice of starting material and reaction conditions is crucial for achieving good yields and purity.
Representative Synthetic Protocols
Protocol 1: Synthesis of this compound via Nitration
This method involves the electrophilic nitration of 2,6-dichlorobenzaldehyde. The strong deactivating and ortho, para-directing nature of the chlorine atoms, combined with the meta-directing aldehyde group, funnels the incoming nitro group to the C-4 position.[1]
Materials:
-
2,6-Dichlorobenzaldehyde[6]
-
Concentrated Nitric Acid
-
Concentrated Sulfuric Acid
Procedure:
-
A mixture of concentrated nitric acid and sulfuric acid is prepared and cooled.
-
2,6-Dichlorobenzaldehyde is slowly added to the nitrating mixture, maintaining a low temperature to control the exothermic reaction.
-
The reaction is stirred for a specified period to ensure complete nitration.
-
The reaction mixture is then poured onto ice, leading to the precipitation of the product.
-
The solid is filtered, washed with water to remove acid residues, and purified, often by recrystallization or chromatography.
Protocol 2: Synthesis of 2-chloro-4-nitrobenzaldehyde via Oxidation
A common route to 2-chloro-4-nitrobenzaldehyde involves the oxidation of 2-chloro-4-nitrotoluene.[3]
Materials:
Procedure:
-
2-Chloro-4-nitrotoluene is dissolved in a suitable solvent like DCM.
-
An oxidizing agent, such as activated manganese dioxide, is added to the solution.
-
The mixture is stirred, often at reflux, for several hours to facilitate the oxidation of the methyl group to an aldehyde.
-
The reaction progress is monitored by techniques like Thin Layer Chromatography (TLC).
-
Upon completion, the solid oxidant is filtered off, and the solvent is evaporated under reduced pressure.
-
The crude product is then purified, typically by column chromatography on silica gel.[3]
Caption: Comparative synthetic workflows for the two benzaldehydes.
Comparative Reactivity
-
Nucleophilic Addition to the Aldehyde : While both aldehydes are highly activated towards nucleophilic addition due to electron-withdrawing groups, the steric hindrance in this compound can be a determining factor.[1] Reactions with bulky nucleophiles may proceed significantly slower or require more forcing conditions compared to 2-chloro-4-nitrobenzaldehyde.
-
Reduction of the Nitro Group : The nitro group in both compounds can be readily reduced to an amino group, a crucial transformation in the synthesis of many pharmaceuticals and dyes.[1] This reaction opens up avenues for further functionalization, such as diazotization or acylation. This conversion is a key step in enhancing a molecule's biological activity in drug development.[1]
-
Nucleophilic Aromatic Substitution : The chlorine atoms on these electron-deficient rings can be susceptible to nucleophilic aromatic substitution, allowing for the introduction of other functional groups.[1] The increased electron deficiency of the di-chloro derivative might enhance its reactivity in such substitutions, although steric factors would also play a role.
Applications in Research and Drug Development
The distinct structural and reactivity profiles of these two compounds make them valuable precursors for different classes of molecules.
-
This compound : Its symmetrical structure and defined reactivity make it a useful building block for creating specific molecular scaffolds. It is a precursor for compounds like 2,6-dichloro-4-aminobenzaldehyde, an intermediate in the synthesis of various biologically active molecules.[1] The steric hindrance it provides can be strategically exploited to direct reactions or to create sterically demanding environments in the target molecule, which can be crucial for receptor binding or modulating biological activity. It has also been used in the synthesis of porphyrin complexes.[1]
-
2-chloro-4-nitrobenzaldehyde : This versatile intermediate is used in the synthesis of a wide range of compounds.[7] Its applications include the preparation of substituted quinazolines, which are core structures in many therapeutic agents, and bi-aryl compounds via Suzuki-Miyaura coupling.[7] The aldehyde group can undergo Knoevenagel condensation to form stilbene derivatives, which are important pharmacophores.[7] The nitro group in nitrobenzaldehydes, in general, has been investigated for its role in photodynamic cancer therapy, where upon activation by UV light, it can induce intracellular acidification and apoptosis in tumor cells.[8]
Conclusion
This compound and 2-chloro-4-nitrobenzaldehyde, while structurally similar, exhibit distinct chemical personalities governed by the presence of a second ortho-chlorine substituent. The di-chloro compound is characterized by higher molecular weight, greater steric hindrance around the reactive aldehyde center, and a symmetric structure that simplifies its spectroscopic signature. In contrast, the mono-chloro analog offers a more accessible aldehyde group for chemical transformations.
For the synthetic chemist, the choice between these two reagents is a strategic one. This compound is the precursor of choice when steric bulk is a desired feature in the final product or when its inherent symmetry can be used to advantage in a synthetic sequence. 2-chloro-4-nitrobenzaldehyde, with its broader range of documented reactions, serves as a versatile workhorse for accessing a diverse array of heterocyclic and bi-aryl structures. A thorough understanding of their nuanced differences in reactivity and physical properties is paramount for their effective utilization in the design and synthesis of novel molecules for pharmaceutical and other applications.
References
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PrepChem. Synthesis of this compound. Available at: [Link]
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PubChem. 2-Chloro-4-nitrobenzaldehyde | C7H4ClNO3 | CID 278166. Available at: [Link]
- Google Patents. CN111848406A - A kind of preparation method of 2-chloro-4-fluoro-5-nitrobenzaldehyde.
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PubChem. 4-Chloro-2-nitrobenzaldehyde | C7H4ClNO3 | CID 79674. Available at: [Link]
- Google Patents. US3542858A - Method for preparing 2,6-dichloro-4-nitrobenzoic acid and intermediate therefor.
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Study.com. Synthesize 2-chloro-4-nitrobenzoic acid from toluene and any other reagents necessary. Available at: [Link]
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ResearchGate. (PDF) Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Available at: [Link]
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Fine Chemical Engineering. Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Available at: [Link]
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Organic Syntheses. p-NITROBENZALDEHYDE. Available at: [Link]
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NIST WebBook. Benzaldehyde, 2,6-dichloro-. Available at: [Link]
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PubChemLite. 2-chloro-4-nitrobenzaldehyde (C7H4ClNO3). Available at: [Link]
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PubChem. 2,6-Dichloro-4-nitrophenol | C6H3Cl2NO3 | CID 12066. Available at: [Link]
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PubChem. 2-Chloro-5-nitrobenzaldehyde | C7H4ClNO3 | CID 72933. Available at: [Link]
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Wikipedia. 4-Nitrobenzaldehyde. Available at: [Link]
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Patsnap. Synthesis method of 2, 6-dichloro-4-aminophenol. Available at: [Link]
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NIH National Center for Biotechnology Information. The Fight Against Cancer: Nitrobenzaldehyde as the Potential Warrior. Available at: [Link]
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2,6-Dichloro-4-nitrobenzaldehyde molecular weight and formula
An In-Depth Technical Guide to 2,6-Dichloro-4-nitrobenzaldehyde for Advanced Research and Development
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of this compound, a pivotal chemical intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond basic data to explain the causality behind its synthetic utility and application-specific value. We will dissect its molecular characteristics, synthesis, reactivity, and critical role as a scaffold in constructing complex, high-value molecules.
Core Molecular Profile and Physicochemical Properties
This compound is a substituted aromatic aldehyde whose reactivity is significantly influenced by the strong electron-withdrawing effects of two chlorine atoms ortho to the aldehyde and a nitro group in the para position. This electronic arrangement makes the aromatic ring electron-deficient and activates the functional groups for various transformations.
| Property | Value | Source |
| Molecular Formula | C₇H₃Cl₂NO₃ | [1] |
| Molecular Weight | 220.01 g/mol | [1] |
| CAS Number | 88159-67-5 | [1] |
| Appearance | Oil that slowly solidifies | [2] |
| InChI Key | FTSIAOWNUAVTHV-UHFFFAOYSA-N | [1] |
Synthesis Pathway: Swern Oxidation
The synthesis of this compound is reliably achieved through the Swern oxidation of its corresponding alcohol, 2,6-dichloro-4-nitrobenzyl alcohol. This method is favored for its mild reaction conditions, which prevent over-oxidation to the carboxylic acid—a common challenge with stronger oxidizing agents. The causality behind this choice lies in the formation of a dimethylchlorosulfonium cation intermediate, which is a highly specific and controlled oxidizing agent for primary alcohols.
Experimental Protocol: Synthesis via Swern Oxidation[2]
-
Activator Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve oxalyl chloride (0.7 cm³, 8.0 mmol) in dichloromethane (12 cm³) and cool the solution to -60°C.
-
Sulfoxide Addition: Add a solution of dimethyl sulfoxide (1.2 cm³) in dichloromethane (5 cm³) dropwise to the stirred oxalyl chloride solution. Maintain the temperature at -60°C for 10 minutes to form the active oxidant.
-
Substrate Addition: Introduce a solution of 2,6-dichloro-4-nitrobenzyl alcohol (1.53 g, 6.9 mmol) in dichloromethane (10 cm³) dropwise. Stir the mixture at -60°C for 30 minutes.
-
Quenching: Add triethylamine (4.6 cm³, 33 mmol) to the reaction mixture. Allow the solution to warm to room temperature.
-
Work-up: Add water (35 cm³) to the mixture. Separate the organic layer and extract the aqueous phase with an additional portion of dichloromethane (35 cm³).
-
Purification: Combine the organic fractions. Wash sequentially with 2M hydrochloric acid (60 cm³), water (60 cm³), saturated sodium carbonate solution (60 cm³), and a final portion of water (60 cm³).
-
Isolation: Dry the organic layer over an appropriate drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the final product as a pure oil which solidifies upon standing.
Synthesis Workflow Diagram
Caption: Swern oxidation workflow for synthesizing this compound.
Chemical Reactivity and Synthetic Utility
The true value of this compound lies in its versatility as a chemical intermediate. Its three distinct functional groups serve as handles for a wide range of transformations, making it a valuable scaffold for building diverse molecular libraries.[1]
-
The Nitro Group: This group is readily reduced to an amino group (2,6-dichloro-4-aminobenzaldehyde).[1] This transformation is a cornerstone in drug development, as the introduction of a primary amine provides a nucleophilic site for further functionalization, often enhancing a molecule's biological activity and pharmacokinetic properties.[1]
-
The Aldehyde Group: As a classic electrophilic center, the aldehyde readily participates in fundamental organic reactions such as condensation and nucleophilic additions.[1] This reactivity is crucial for constructing larger, complex structures like porphyrin complexes, which have applications in catalysis and materials science.[1]
-
The Chlorine Atoms: The chlorine atoms can be displaced via nucleophilic aromatic substitution reactions. This allows for the introduction of a wide array of other functional groups, further expanding the diversity of accessible derivatives.[1]
Diagram of Synthetic Potential
Caption: Versatility of this compound as a chemical intermediate.
Applications in Drug Development and Agrochemicals
The unique electronic properties of this molecule make it a valuable precursor in several high-stakes industries.
-
Pharmaceuticals: Research has demonstrated that derivatives of this compound show potential in the development of novel antibiotics, with some exhibiting efficacy against Mycobacterium tuberculosis.[1] The synthetic pathway often involves the crucial step of reducing the nitro group to an amine to modulate biological activity.[1]
-
Agrochemicals: The precursor to this compound, 2,6-dichlorobenzaldehyde, is a key intermediate in the synthesis of benzoylurea insecticides like hexaflumuron and diflubenzuron.[1] The nitration of this precursor to form this compound directly links it to the production of important agricultural chemicals.[1]
-
Materials Science: Its ability to undergo condensation reactions via the aldehyde group makes it a building block for creating large heterocyclic macrocycles, such as porphyrins, which are investigated for their roles in catalysis and advanced materials.[1]
Spectroscopic Characterization
Confirming the identity and purity of this compound relies on standard spectroscopic methods.
| Spectroscopy | Expected Characteristics |
| ¹H NMR | The aldehydic proton is expected to appear as a singlet at a high chemical shift (downfield), typically around 10 ppm. The two equivalent aromatic protons would produce a singlet in the aromatic region, influenced by the strong electron-withdrawing effects of the substituents.[1] |
| ¹³C NMR | The spectrum will show distinct signals for the carbonyl carbon of the aldehyde, the carbon atoms attached to the chlorine and nitro groups, and the remaining aromatic carbons, each with a chemical shift indicative of its electronic environment.[1] |
Safety and Handling
As with any reactive chemical intermediate, proper handling is paramount. The following is a summary of key safety information.
| Hazard Category | Precautionary Measures |
| Eye Irritation | Causes serious eye irritation (H319). Wear approved safety goggles or a face shield.[3][4] In case of contact, rinse cautiously with water for several minutes.[4] |
| Skin Sensitization | May cause an allergic skin reaction (H317). Handle with gloves, and wash skin thoroughly after handling.[3] |
| Inhalation | Avoid breathing dust.[3] Use in a well-ventilated area or under a chemical fume hood.[4] |
| Environmental | Harmful to aquatic life with long-lasting effects (H412). Avoid release to the environment.[3] |
| General Handling | Use proper personal protective equipment (PPE), including gloves, lab coat, and eye protection.[3] Contaminated work clothing should not be allowed out of the workplace. |
Emergency Procedures: In case of skin contact, immediately remove contaminated clothing and rinse skin with water. If inhaled, move to fresh air.[3] If ingested, make the victim drink water (two glasses at most) and consult a physician. Always show the Safety Data Sheet (SDS) to attending medical personnel.[3]
References
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PrepChem. Synthesis of this compound. [Link]
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A Comprehensive Technical Guide to the Solubility of 2,6-Dichloro-4-Nitrobenzaldehyde in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2,6-Dichloro-4-nitrobenzaldehyde is a pivotal intermediate in the synthesis of a wide array of organic molecules, including pharmaceuticals, agrochemicals, and dyes.[1] Its utility in these synthetic pathways is profoundly influenced by its solubility in various organic solvents, which governs reaction kinetics, product purification, and formulation. This technical guide addresses the notable absence of quantitative solubility data for this compound in the public domain. Instead of presenting non-existent data, this document provides a robust framework for researchers to determine the solubility of this compound in a scientifically rigorous and reproducible manner. Herein, we delve into the theoretical underpinnings of solubility, present detailed experimental protocols for its determination, and offer a structured approach to data analysis and presentation. This guide is designed to empower researchers to generate the precise and reliable solubility data essential for their work.
Understanding the Molecule: Physicochemical Properties of this compound
A molecule's structure dictates its physical and chemical properties, including its solubility.[1] this compound (C₇H₃Cl₂NO₃, Molar Mass: 220.01 g/mol ) is a substituted aromatic aldehyde with strong electron-withdrawing groups—two chlorine atoms in the ortho positions and a nitro group in the para position relative to the aldehyde.[1] These substituents create an electron-deficient aromatic ring, which is key to its reactivity as a synthetic precursor.[1]
The polarity of the molecule is a primary determinant of its solubility. The aldehyde and nitro groups are polar, while the dichlorinated benzene ring is nonpolar. This combination suggests that this compound will exhibit moderate polarity. According to the principle of "like dissolves like," it is anticipated to be more soluble in polar organic solvents than in nonpolar ones.[2] However, the steric hindrance from the two ortho-chloro substituents may influence how effectively solvent molecules can interact with the polar aldehyde group, potentially affecting its solubility.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | Molar Mass ( g/mol ) | Melting Point (°C) | Key Structural Features |
| This compound | 220.01 | Not widely reported | Aldehyde, two ortho-chloro groups, one para-nitro group |
| 4-Nitrobenzaldehyde | 151.12 | 103-106 | Aldehyde, one para-nitro group[3][4] |
| 2,6-Dichlorobenzaldehyde | 175.01 | 68-70 | Aldehyde, two ortho-chloro groups |
| 2,6-Dichloro-4-nitrophenol | 208.00 | 123-126 | Phenol, two ortho-chloro groups, one para-nitro group |
Theoretical Framework of Solubility
The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the change in Gibbs free energy (ΔG). For dissolution to occur spontaneously, ΔG must be negative. The Gibbs free energy change is a function of both enthalpy (ΔH) and entropy (ΔS) changes during the dissolution process, as described by the equation:
ΔG = ΔH - TΔS
-
Enthalpy of Solution (ΔH) : This term represents the energy change associated with breaking the solute-solute and solvent-solvent interactions and forming new solute-solvent interactions. If the energy released from solute-solvent interactions is greater than the energy required to break the initial interactions, the process is exothermic (ΔH < 0). If more energy is required than is released, the process is endothermic (ΔH > 0). The dissolution of most organic solids is an endothermic process.[5]
-
Entropy of Solution (ΔS) : This term reflects the change in disorder of the system. Typically, the dissolution of a solid into a liquid results in an increase in entropy (ΔS > 0) as the ordered crystal lattice of the solid is disrupted, and the molecules become more randomly distributed in the solvent.
-
Temperature (T) : Temperature plays a crucial role in solubility. For endothermic dissolution processes, increasing the temperature will make the TΔS term larger, thus making ΔG more negative and increasing solubility.[2]
A Practical Guide to Determining the Solubility of this compound
Given the lack of published quantitative data, this section provides detailed, step-by-step protocols for experimentally determining the solubility of this compound. The choice of method will depend on the available instrumentation and the desired precision.
General Workflow for Solubility Determination
The following diagram outlines the general workflow for determining the solubility of a solid compound in an organic solvent.
Caption: General workflow for experimental solubility determination.
Gravimetric Method
This is a fundamental and accessible method that relies on the direct measurement of mass.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a pre-weighed, sealable container (e.g., a screw-cap vial).
-
Record the initial mass of the solute.
-
Add a known volume or mass of the desired organic solvent to the container.
-
-
Equilibration:
-
Seal the container to prevent solvent evaporation.
-
Place the container in a constant temperature bath and agitate it (e.g., using a shaker or magnetic stirrer) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed or temperature-equilibrated pipette to avoid premature crystallization.
-
-
Analysis:
-
Transfer the supernatant to a pre-weighed container.
-
Carefully evaporate the solvent under reduced pressure or in a fume hood.
-
Once the solvent is fully evaporated, weigh the container with the dried solute.
-
-
Calculation:
-
The mass of the dissolved solute is the final mass of the container minus its initial mass.
-
Solubility can then be expressed in various units, such as g/L or mg/mL.
-
Spectroscopic Method (UV-Vis)
This method is suitable if this compound has a distinct UV-Vis absorbance profile in the chosen solvent.
Methodology:
-
Preparation of a Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).
-
Plot a graph of absorbance versus concentration and determine the linear regression equation.
-
-
Preparation and Analysis of Saturated Solution:
-
Prepare a saturated solution as described in the gravimetric method (Section 3.2, steps 1 and 2).
-
After equilibration, withdraw a sample of the clear supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation of Solubility:
-
Use the linear regression equation from the calibration curve to calculate the concentration of the diluted solution.
-
Account for the dilution factor to determine the concentration of the original saturated solution.
-
Chromatographic Method (HPLC)
High-Performance Liquid Chromatography (HPLC) is a highly sensitive and accurate method for determining concentration.
Methodology:
-
Preparation of a Calibration Curve:
-
Develop an appropriate HPLC method (including column, mobile phase, and detection wavelength).
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject each standard into the HPLC system and record the peak area.
-
Plot a graph of peak area versus concentration and determine the linear regression equation.
-
-
Preparation and Analysis of Saturated Solution:
-
Prepare a saturated solution as described in the gravimetric method (Section 3.2, steps 1 and 2).
-
After equilibration, withdraw a sample of the clear supernatant and filter it through a syringe filter (e.g., 0.22 µm).
-
Dilute the filtered saturated solution with a known volume of the mobile phase or a suitable solvent to bring the concentration within the linear range of the calibration curve.
-
Inject the diluted solution into the HPLC system and record the peak area.
-
-
Calculation of Solubility:
-
Use the linear regression equation from the calibration curve to calculate the concentration of the diluted solution.
-
Account for the dilution factor to determine the concentration of the original saturated solution.
-
Data Presentation and Interpretation
To facilitate the systematic collection and comparison of solubility data, the following table is provided as a template for researchers.
Table 2: Template for Recording the Solubility of this compound in Various Organic Solvents
| Solvent | Solvent Type | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method Used |
| e.g., Methanol | Polar Protic | e.g., 25 | e.g., HPLC | ||
| e.g., Ethanol | Polar Protic | e.g., 25 | e.g., HPLC | ||
| e.g., Acetone | Polar Aprotic | e.g., 25 | e.g., Gravimetric | ||
| e.g., Ethyl Acetate | Polar Aprotic | e.g., 25 | e.g., UV-Vis | ||
| e.g., Dichloromethane | Halogenated | e.g., 25 | e.g., Gravimetric | ||
| e.g., Chloroform | Halogenated | e.g., 25 | e.g., Gravimetric | ||
| e.g., Toluene | Aromatic | e.g., 25 | e.g., HPLC | ||
| e.g., Hexane | Nonpolar | e.g., 25 | e.g., Gravimetric | ||
| e.g., N,N-Dimethylformamide (DMF) | Polar Aprotic | e.g., 25 | e.g., HPLC | ||
| e.g., Dimethyl Sulfoxide (DMSO) | Polar Aprotic | e.g., 25 | e.g., HPLC |
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated area or a chemical fume hood.[6][7] It is important to wear personal protective equipment, including safety glasses, gloves, and a lab coat.[6] Avoid inhalation of dust and contact with skin and eyes.[6] In case of contact, rinse the affected area thoroughly with water.[6] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[6][8]
Conclusion
References
-
University of California, Davis. (2021). 2.2: Solubility Lab. Chemistry LibreTexts. Retrieved from [Link]
-
PubChem. (n.d.). 2,6-Dichlorobenzaldehyde. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of this compound. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-4-nitrobenzaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 4-Nitrobenzaldehyde. Retrieved from [Link]
-
Loba Chemie. (2015). 4–NITROBENZALDEHYDE AR MSDS. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermodynamic modelling for solubility of 4-nitrobenzaldehyde in different solvents at temperature range from (273.15 to 313.15) K and mixing properties of solutions. Retrieved from [Link]
-
Solubility of Things. (n.d.). 4-Nitrobenzaldehyde. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility and Solution Thermodynamics of 2,6-Dichloro-4-nitroaniline in 12 Pure Solvents at Temperatures from 278.15 to 323.15 K. Retrieved from [Link]
-
PubChem. (n.d.). 2,6-Dichloro-4-nitrophenol. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Nitrobenzaldehyde. Retrieved from [Link]
-
NIST. (n.d.). Benzaldehyde, 2,6-dichloro-4-hydroxy-. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Nitrobenzaldehyde. Retrieved from [Link]
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- 4. 4-Nitrobenzaldehyde - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
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- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
2,6-Dichloro-4-nitrobenzaldehyde electron-deficient aromatic ring chemistry
An In-Depth Technical Guide to the Chemistry of the Electron-Deficient Aromatic Ring of 2,6-Dichloro-4-nitrobenzaldehyde
Authored by a Senior Application Scientist
This compound is a pivotal chemical intermediate whose utility in modern organic synthesis is dictated by the unique electronic characteristics of its aromatic core. The strategic placement of two ortho-chloro substituents and a para-nitro group synergistically depletes the electron density of the benzene ring. This guide provides an in-depth exploration of the synthesis, reactivity, and applications of this molecule, with a specific focus on the chemistry stemming from its profoundly electron-deficient nature. We will dissect the mechanistic underpinnings of its reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions, and detail field-proven protocols for its synthesis and transformation. This document is intended for researchers, chemists, and professionals in drug development who seek to leverage the distinct chemical properties of this versatile building block.
Molecular Architecture and Electronic Profile
The reactivity of this compound is a direct consequence of its molecular structure. The benzene ring is substituted with three powerful electron-withdrawing groups (EWGs): two chlorine atoms in the ortho positions relative to the aldehyde and a nitro group in the para position.
-
Inductive and Mesomeric Effects: The chlorine atoms exert a strong inductive effect (-I), withdrawing electron density through the sigma bonds. The nitro group is one of the most powerful EWGs, exhibiting both a strong inductive (-I) and a profound resonance/mesomeric (-M) effect.[1] This -M effect delocalizes the ring's π-electrons onto the nitro group, creating significant positive charge character (δ+) on the aromatic carbons, especially those ortho and para to the nitro group.
-
Aldehyde Group: The aldehyde group is also an electron-withdrawing group, further contributing to the electron deficiency of the ring and serving as a primary site for electrophilic reactions.[1]
-
Steric Hindrance: The two chlorine atoms at the C-2 and C-6 positions introduce significant steric hindrance around the aldehyde functionality, which can influence its reactivity with bulky nucleophiles.[1]
This confluence of electronic effects renders the aromatic ring highly electrophilic and primes it for reactions that are atypical for standard benzene derivatives, most notably nucleophilic aromatic substitution.
Physical and Spectroscopic Properties
A summary of the key physical and predicted spectroscopic data for this compound is provided below.
Table 1: Physical and Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 88159-67-5[1] |
| Molecular Formula | C₇H₃Cl₂NO₃ |
| Molecular Weight | 220.01 g/mol [1] |
| Appearance | Yellowish flakes or fine off-white powder[2] |
| InChI Key | FTSIAOWNUAVTHV-UHFFFAOYSA-N[1] |
Table 2: Predicted Spectroscopic Data
| Spectrum Type | Predicted Chemical Shift (ppm) | Rationale |
|---|---|---|
| ¹H NMR | ~10.2 (s, 1H, -CHO) | The aldehydic proton is highly deshielded due to the electronegativity of the oxygen and the electron-withdrawing nature of the ring. A similar proton in 4-nitrobenzaldehyde appears around 10.23 ppm.[1] |
| ~8.3-8.5 (s, 2H, Ar-H) | The two aromatic protons are equivalent and experience strong deshielding from the adjacent chlorine atoms and the para-nitro group.[1] | |
| ¹³C NMR | ~188-191 | The carbonyl carbon is highly electrophilic and resonates far downfield, similar to the ~190.3 ppm shift in 4-nitrobenzaldehyde.[1] |
| ~152 | The carbon atom directly attached to the powerful electron-withdrawing nitro group is significantly deshielded.[1] |
| | ~125-140 | The remaining aromatic carbons appear in this region, with their precise shifts influenced by the cumulative effects of the substituents. |
Synthesis of this compound
The preparation of this compound is typically achieved through direct functionalization of a pre-existing dichlorinated aromatic ring, ensuring the precise regiochemistry of the substituents.
Caption: Key synthetic routes to this compound.
Method 1: Nitration of 2,6-Dichlorobenzaldehyde
This is the most direct and commonly employed method. The causality rests on the principles of electrophilic aromatic substitution on a deactivated ring. The aldehyde and the two chloro groups are deactivating, ortho-para directing groups. However, the steric hindrance from the two ortho-chloro groups strongly disfavors substitution at the positions adjacent to them. Consequently, the incoming nitronium ion (NO₂⁺) is directed almost exclusively to the C-4 position, which is para to the aldehyde and meta to the chloro groups.[3]
-
Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, cool concentrated sulfuric acid (98%) to 0-5 °C in an ice bath.
-
Substrate Addition: Slowly add solid 2,6-dichlorobenzaldehyde to the cold sulfuric acid with continuous stirring until fully dissolved. Maintain the temperature below 10 °C.
-
Nitrating Mixture: Prepare a nitrating mixture by slowly adding concentrated nitric acid (70%) to concentrated sulfuric acid in a separate flask, pre-cooled in an ice bath.
-
Reaction: Add the cold nitrating mixture dropwise to the solution of 2,6-dichlorobenzaldehyde over 30-60 minutes. The internal temperature must be rigorously controlled and maintained between 5-10 °C. The generation of the electrophile (NO₂⁺) is highly exothermic, and poor temperature control can lead to undesired side products.
-
Quenching: After the addition is complete, allow the mixture to stir at the same temperature for an additional 1-2 hours. Monitor the reaction by Thin-Layer Chromatography (TLC). Once complete, pour the reaction mixture slowly over a large volume of crushed ice with vigorous stirring.
-
Isolation: The solid product will precipitate out of the aqueous solution. Collect the crude product by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral to litmus paper.
-
Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol, to yield pure this compound. Yields of 79-84% have been reported for this transformation.[3]
Method 2: Swern Oxidation of 2,6-Dichloro-4-nitrobenzyl alcohol
An alternative strategy involves the oxidation of the corresponding benzyl alcohol. The Swern oxidation is an exceptionally mild and efficient method that avoids the use of harsh heavy metals and proceeds at low temperatures, making it compatible with the sensitive nitro and aldehyde functionalities.
-
Activator Formation: In a dry, inert atmosphere (Nitrogen or Argon), add oxalyl chloride to a solution of dimethyl sulfoxide (DMSO) in dichloromethane (DCM) at -78 °C (a dry ice/acetone bath). This step forms the electrophilic chlorosulfonium salt in situ.
-
Alcohol Addition: After stirring for 10-15 minutes, add a solution of 2,6-dichloro-4-nitrobenzyl alcohol in DCM dropwise, ensuring the temperature remains below -60 °C. The alcohol attacks the sulfur center, leading to an alkoxysulfonium salt intermediate.
-
Deprotonation: After stirring for 30 minutes, add a hindered base, typically triethylamine (TEA), to the mixture. The base deprotonates the carbon bearing the oxygen, triggering an intramolecular elimination (via a five-membered ring transition state) to yield the aldehyde, dimethyl sulfide, and triethylammonium chloride.
-
Workup: Allow the reaction to warm to room temperature. Quench the reaction by adding water. Separate the organic layer and wash sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally brine.[4]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield this compound, which may solidify upon standing.[4]
The Chemistry of a Severely Electron-Deficient Ring
The primary consequence of the powerful electron-withdrawing substituents is the ring's high susceptibility to attack by nucleophiles. This reactivity is the cornerstone of its synthetic utility.
Nucleophilic Aromatic Substitution (SNAr)
Unlike typical aromatic rings that undergo electrophilic substitution, highly electron-deficient rings like that of this compound readily undergo nucleophilic aromatic substitution (SNAr).[5][6] The reaction proceeds via a two-step addition-elimination mechanism.
Note: The DOT script above is a template. A real implementation would require replacing the placeholder image URLs with actual chemical structure images.
Caption: Synthetic utility of this compound.
-
Pharmaceutical and Agrochemical Synthesis: The scaffold of this molecule is of significant interest in drug discovery and the development of agrochemicals. [1]The ability to perform SNAr reactions allows for the facile introduction of various amine, ether, or thioether functionalities, which are common in biologically active molecules. Furthermore, the 2,6-dichloro-4-aminobenzaldehyde derivative is a crucial intermediate for building more complex heterocyclic systems found in many drugs and pesticides. [1][7]For instance, its precursor, 2,6-dichlorobenzaldehyde, is an intermediate in the synthesis of benzoylurea insecticides. [1]* Materials Science: The aldehyde group readily participates in condensation reactions, making it a useful component for synthesizing larger, conjugated systems. It has been specifically noted for its use in creating porphyrin complexes, which are large macrocycles with important applications in catalysis, sensing, and materials science. [1]* Dye Synthesis: The chromophoric nitro group and the reactive sites on the molecule make it a precursor for various dyes. The transformation into the amino derivative, a common step in dye synthesis, allows for diazotization and coupling to form vibrant azo dyes.
Conclusion
This compound is more than a simple aromatic aldehyde; it is a highly activated and versatile synthetic platform. The strategic arrangement of its electron-withdrawing substituents creates an electron-deficient aromatic ring that inverts the typical reactivity of benzene, favoring nucleophilic over electrophilic substitution. Understanding the causality behind its synthesis and its distinct reactivity in SNAr and reduction reactions allows chemists to harness its full potential. For professionals in drug discovery, materials science, and fine chemical synthesis, mastery of the principles outlined in this guide is key to leveraging this powerful molecule for the creation of novel and complex chemical entities.
References
-
PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from [Link]
- Mulvey, D. M., & Pollak, P. I. (1970). Method for preparing 2,6-dichloro-4-nitrobenzoic acid and intermediate therefor. U.S. Patent No. 3,542,858. Washington, DC: U.S. Patent and Trademark Office.
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
-
NIST. (n.d.). Benzaldehyde, 2,6-dichloro-. NIST Chemistry WebBook. Retrieved from [Link]
-
Vapourtec Ltd. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
-
Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Retrieved from [Link]
-
Nitta, Y., Nakashima, Y., Sumimoto, M., & Nishikata, T. (2022). Directed nucleophilic aromatic substitution reaction. Chemical Communications. Retrieved from [Link]
-
Fine Chemical Engineering. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 2,6-Dichloro-4-nitrophenol. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-NITROBENZALDEHYDE. Retrieved from [Link]
-
OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 2,6-Dichlorobenzaldehyde. Retrieved from [Link]
-
Gawlicka-Chruszcz, A., Zheng, H., Hyacinth, M., Cymborowski, M., Sabat, M., & Minor, W. (2006). Crystal structure of 2,6-dichlorobenzaldehyde, C7H4Cl2O. Zeitschrift für Kristallographie - New Crystal Structures. Retrieved from [Link]
-
Pearson Study Prep. (2015, February 23). Reduction of Nitro Groups [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2026). Crystal structure of 2,6-dichlorobenzaldehyde, C7H4Cl2O. Retrieved from [Link]
-
SciSpace. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 3.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Patsnap. (n.d.). Synthesis method of 2, 6-dichloro-4-aminophenol. Retrieved from [Link]
Sources
- 1. This compound | 88159-67-5 | Benchchem [benchchem.com]
- 2. 2,6-Dichlorobenzaldehyde | C7H4Cl2O | CID 6737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. vapourtec.com [vapourtec.com]
- 6. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 7. sarchemlabs.com [sarchemlabs.com]
Methodological & Application
Application Note: Chemoselective Reduction of 2,6-Dichloro-4-nitrobenzaldehyde
Executive Summary
This Application Note details the chemoselective reduction of 2,6-dichloro-4-nitrobenzaldehyde to 2,6-dichloro-4-aminobenzaldehyde . This transformation presents a classic "chemoselectivity triangle" challenge: the objective is to reduce the nitro group (
Standard catalytic hydrogenation (e.g.,
-
Method A: Stannous Chloride (
) Reduction (The "Classic" High-Fidelity Protocol). -
Method B: Iron/Ammonium Chloride (
) Reduction (The "Green" Mild Protocol).
Chemoselectivity Analysis & Reaction Logic
The structural complexity of the substrate dictates the method. The 2,6-dichloro substitution pattern provides steric protection to the aldehyde, reducing the rate of nucleophilic attack, but the electron-withdrawing nature of the halogens activates the ring, making the nitro group highly susceptible to reduction.
Competing Reaction Pathways
The diagram below illustrates the desired pathway versus critical failure modes.
Figure 1: Reaction pathways and chemoselectivity risks. The target requires specific conditions to avoid pathways leading to Impurities A, B, and C.
Method A: Stannous Chloride ( ) Reduction
Best for: Small-to-medium scale (<10g), high purity requirements.
Mechanism: Electron transfer from
Reagents & Materials
-
Substrate: this compound (1.0 equiv).
-
Reductant: Tin(II) chloride dihydrate (
) (3.5 – 4.0 equiv). -
Solvent: Ethanol (Absolute) or Ethyl Acetate.[1]
-
Acid: Concentrated HCl (catalytic to stoichiometric, helps solubilize Sn salts).
Protocol Steps
-
Solubilization: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (1.0 equiv) in Ethanol (10 mL/g).
-
Note: If solubility is poor, mild heating (30°C) is acceptable.
-
-
Reagent Addition: Cool the solution to 0–5°C using an ice bath. Add
(3.5 equiv) portion-wise over 15 minutes. -
Reaction: Remove the ice bath and allow the mixture to stir at room temperature (20–25°C) for 2–4 hours.
-
Monitoring: Check by TLC (Solvent: 30% EtOAc/Hexane). The starting material (high
) should disappear, replaced by a fluorescent amine spot (lower ).
-
-
Quenching (The "Tin Emulsion" Management):
-
Evaporate most of the ethanol under reduced pressure.
-
Dilute the residue with ice-water.
-
Basification: Carefully adjust pH to ~8 using saturated
or 10% . -
Observation: A thick white precipitate of tin hydroxide will form.
-
-
Workup:
-
Add Ethyl Acetate and filter the entire biphasic mixture through a Celite pad to remove the tin salts. This prevents the formation of intractable emulsions.
-
Wash the Celite pad with additional Ethyl Acetate.
-
Separate the organic layer, wash with brine, dry over
, and concentrate.
-
Method B: Iron/Ammonium Chloride ( )
Best for: Larger scale (>10g), "Green" chemistry compliance, avoiding strong acids. Mechanism: Single Electron Transfer (SET) from surface-activated Iron.
Reagents[1][3][4]
-
Substrate: this compound (1.0 equiv).
-
Reductant: Iron Powder (325 mesh or finer) (4.0 – 5.0 equiv).
-
Electrolyte: Ammonium Chloride (
) (0.5 – 1.0 equiv). -
Solvent: Ethanol/Water (3:1 ratio).
Workflow Diagram
Figure 2: Operational workflow for the Iron/Ammonium Chloride reduction.
Protocol Steps
-
Setup: In a 3-neck flask fitted with a reflux condenser and mechanical stirrer (preferred over magnetic due to iron clumping), suspend the substrate and
in Ethanol/Water (3:1). -
Activation: Heat the mixture to 60°C.
-
Iron Addition: Add Iron powder portion-wise.
-
Why: Adding all iron at once can cause a sudden exotherm and "runaway" reflux.
-
-
Reflux: Increase temperature to mild reflux (~75–80°C). Stir vigorously for 1–2 hours.
-
Chemistry Insight: The reaction generates iron oxide sludge (
/ ). Vigorous stirring is required to maintain surface contact.
-
-
Hot Filtration: While the reaction is still hot , filter through a Celite pad.
-
Caution: If the mixture cools, the product may precipitate out with the iron sludge, leading to yield loss.
-
-
Isolation: Concentrate the filtrate to remove ethanol. The product often precipitates from the remaining aqueous layer or can be extracted with Ethyl Acetate.[4]
Analytical Validation & Characterization
Upon isolation, the product must be validated to ensure the aldehyde and chlorides are intact.
| Feature | Technique | Expected Signal / Observation | Interpretation |
| Aldehyde | 1H-NMR | Singlet at | Confirms preservation of -CHO. Loss of this signal indicates over-reduction to alcohol. |
| Amine | 1H-NMR | Broad singlet at | Confirms reduction of -NO2 to -NH2. |
| Aromatic | 1H-NMR | Singlet (2H) at | Symmetric protons. A shift upfield compared to starting material due to electron-donating -NH2. |
| Nitro | FT-IR | Disappearance of bands at ~1530 & 1350 | Confirms consumption of starting material. |
| Amine | FT-IR | Appearance of doublet at 3300–3500 | Characteristic N-H stretching. |
Storage & Stability (Critical)
The Polymerization Risk: Amino-benzaldehydes are bifunctional monomers capable of self-condensation to form Schiff base oligomers/polymers (poly-imines).
-
Observation: The bright yellow solid turns dark brown/black over time.
-
Prevention:
-
Store Cold: -20°C under Argon/Nitrogen.
-
Store Dark: Light accelerates degradation.
-
Use Immediately: Ideally, generate the amine immediately prior to the next synthetic step (e.g., reductive amination or heterocycle formation).
-
References
-
Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium.[1] Tetrahedron Letters, 25(8), 839-842.[1]
-
Ram, S. R., & Ehrenkaufer, R. E. (1984). Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions. Synthesis, 1988(02), 91-95. (Context for mild transfer hydrogenation alternatives).
-
Kumar, R., et al. (2013). Chemoselective reduction of nitroarenes with iron powder in water.[5][6] Green Chemistry. (Validating the Fe/Water/NH4Cl protocol).
-
Organic Chemistry Portal. (n.d.). Reduction of Nitro Compounds.[2][3][5][4][6][7][8][9][10] (General overview of chemoselectivity).
Sources
- 1. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 2. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 3. sciencemadness.org [sciencemadness.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 6. Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00055F [pubs.rsc.org]
- 7. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. When 3-nitrobenzaldehyde reacts with SnCl_2 and HCl, what is the product?.. [askfilo.com]
- 10. Chemoselective Reductions of Nitroaromatics in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Precision Synthesis of meso-Tetrakis(2,6-dichloro-4-nitrophenyl)porphyrin (TDCNPP)
Executive Summary & Strategic Rationale
This guide details the synthesis of 5,10,15,20-tetrakis(2,6-dichloro-4-nitrophenyl)porphyrin , a highly specialized porphyrin scaffold.
The Precursor: 2,6-Dichloro-4-nitrobenzaldehyde
This aldehyde is not merely a building block; it is a strategic tool in drug discovery and catalysis.
-
Steric Control (The "Ortho Effect"): The chlorine atoms at the 2,6-positions create significant steric bulk. This prevents the rotation of the meso-aryl rings relative to the porphyrin plane, reducing aggregation and increasing solubility in organic solvents compared to flat porphyrins like TPP (tetraphenylporphyrin).
-
Electronic Tuning: The electron-withdrawing nature of the chloro and nitro groups creates an electron-deficient macrocycle, making the resulting metalloporphyrins (e.g., Fe, Mn complexes) aggressive oxidative catalysts (comparable to cytochrome P450 mimics).
-
Bioconjugation Handle: The p-nitro group is a "masked" amine. Post-synthesis reduction allows for the attachment of targeting peptides or antibodies without interfering with the porphyrin assembly.
Methodological Choice: Why Lindsey over Adler-Longo?
For this specific aldehyde, the classic Adler-Longo method (refluxing propionic acid) is not recommended . The steric hindrance of the 2,6-dichloro substitution severely inhibits the rotational freedom required for ring closure at high temperatures, often leading to linear polymerization rather than cyclization.
Therefore, this protocol utilizes the Lindsey Method (acid-catalyzed condensation at room temperature followed by oxidation), which is thermodynamically controlled to favor the porphyrinogen intermediate even with sterically bulky aldehydes.
Chemical Pathway & Mechanism[1][2]
The synthesis proceeds in two distinct phases:
-
Equilibrium Phase: Condensation of pyrrole and aldehyde to form the hexahydroporphyrin (porphyrinogen).
-
Oxidation Phase: Irreversible conversion of porphyrinogen to porphyrin using a quinone oxidant (DDQ or p-chloranil).
Workflow Visualization
Figure 1: Step-wise synthesis workflow from precursor to metalloporphyrin.
Protocol 1: Ligand Synthesis (Lindsey Method)
Target: meso-Tetrakis(2,6-dichloro-4-nitrophenyl)porphyrin (TDCNPP) Scale: 10 mmol (based on aldehyde)
Reagents & Equipment
| Component | Grade | Quantity | Role |
| This compound | >98% | 2.20 g (10 mmol) | Electrophile (Meso-carbon source) |
| Pyrrole | Distilled | 0.69 mL (10 mmol) | Nucleophile |
| Dichloromethane (DCM) | Anhydrous | 1.0 L | Solvent (High dilution is critical) |
| BF3[1]·OEt2 | 2.5 M in DCM | ~3.3 mL | Lewis Acid Catalyst |
| DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | Reagent | 1.70 g (7.5 mmol) | Oxidant |
| Triethylamine (TEA) | Reagent | ~1 mL | Quenching agent |
Step-by-Step Procedure
-
System Preparation (Critical):
-
Flame-dry a 2-liter round-bottom flask equipped with a magnetic stir bar.
-
Purge with dry Nitrogen or Argon for 15 minutes. Note: Porphyrinogen formation is reversible and oxygen-sensitive.
-
-
Reagent Solubilization:
-
Add 1.0 L of anhydrous DCM . (Concentration target: 10 mM. Do not concentrate further; high dilution prevents linear polymerization).
-
Add 2.20 g of aldehyde and 0.69 mL of pyrrole . Stir until fully dissolved.
-
-
Acid Catalysis (Porphyrinogen Formation):
-
Shield the flask from direct light (aluminum foil).
-
Add BF3·OEt2 (3.3 mL) dropwise via syringe.
-
Stir at Room Temperature (25°C) for 1 hour.
-
Checkpoint: The solution should turn from yellow/clear to a dark, reddish-brown color, indicating oligomerization.
-
-
Oxidation (Aromatization):
-
Quenching:
-
Add 1 mL of Triethylamine (TEA) to neutralize the Lewis acid.
-
Concentrate the solvent volume to ~50 mL using a rotary evaporator (< 35°C).
-
-
Purification (Flash Chromatography):
-
Pack a silica gel column.
-
Eluent: DCM/Hexanes (start 50:50, gradient to 100% DCM).
-
The first band is usually unreacted polypyrrolic tar. The second, distinct purple band is the target porphyrin.
-
Collect and dry under vacuum.[4]
-
Expected Yield: 15–25% (approx. 400–600 mg). Note: Sterically hindered porphyrins typically yield lower than TPP.
Protocol 2: Metallation (Zinc Insertion)
Target: Zn(II)-TDCNPP Complex Rationale: Zinc insertion is a standard "test" metallation. For catalytic applications (Fe, Mn), substitute the metal salt with FeCl2 or MnCl2, but perform under inert atmosphere to prevent metal oxidation before insertion.
Procedure
-
Dissolve 100 mg of Free Base TDCNPP in 20 mL of CHCl3 .
-
Prepare a saturated solution of Zinc Acetate Dihydrate (Zn(OAc)2·2H2O) in 5 mL of Methanol .
-
Add the Zinc solution to the porphyrin solution.
-
Reflux at 60°C for 2 hours.
-
Monitoring: Check UV-Vis.[1] The four Q-bands of the free base (approx. 515, 550, 590, 650 nm) will collapse into two Q-bands (approx. 550, 590 nm) upon metallation (symmetry change from D2h to D4h).
-
-
Workup:
Quality Control & Characterization
| Technique | Expected Result | Diagnostic Value |
| 1H NMR (CDCl3) | Free Base: Inner NH protons at -2.5 ppm (broad singlet). Aryl protons: Singlet at ~8.5 ppm (due to symmetry). | Disappearance of -2.5 ppm peak confirms 100% metallation. |
| UV-Vis Spectroscopy | Soret Band: Sharp peak ~420 nm.[1] Q-Bands: 4 bands (Free Base) vs. 2 bands (Metal Complex). | Confirms macrocycle integrity and metal insertion state. |
| MALDI-TOF MS | Molecular ion peak corresponding to [M]+. | Verifies absence of chlorin impurities (M+2).[7] |
Troubleshooting Decision Matrix
Use this logic flow if yields are below 10% or purity is compromised.
Figure 2: Troubleshooting logic for optimizing porphyrin synthesis.
References
-
Lindsey, J. S.; Schreiman, I. C.; Hsu, H. C.; Kearney, P. C. (1987).[8] "Rothemund and Adler-Longo reactions revisited: Synthesis of tetraphenylporphyrins under equilibrium conditions." Journal of Organic Chemistry.
-
Lindsey, J. S. (2000). "Synthesis of meso-substituted porphyrins." The Porphyrin Handbook. (General reference for Lindsey conditions).
-
Adler, A. D.; Longo, F. R.; Finarelli, J. D.; Goldmacher, J.; Assour, J.; Korsakoff, L. (1967). "A simplified synthesis for meso-tetraphenylporphin." Journal of Organic Chemistry. (Cited for contrast/comparison).
-
BenchChem. (2025).[4] "The Synthesis of Porphyrin Macrocycles: A Technical Guide for Researchers." (General protocol verification).
Sources
- 1. 20.210.105.67 [20.210.105.67]
- 2. Two-step Mechanochemical Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modern Methods for the Sustainable Synthesis of Metalloporphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Large-Scale Green Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic and mechanistic aspects of a new method for ruthenium-metalation of porphyrins and Schiff-bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rothemund-Lindsey Porphyrin Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Schiff Base Condensation with Electron-Deficient Aldehydes
Welcome to the technical support center for optimizing Schiff base condensation reactions, with a specialized focus on electron-deficient aldehydes. This guide is designed for researchers, scientists, and drug development professionals who are navigating the nuances of imine formation with challenging substrates. Here, we move beyond generic protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring your syntheses are both successful and reproducible.
Frequently Asked Questions (FAQs)
Q1: Why is my Schiff base condensation with an electron-deficient aldehyde yielding poor results?
A1: Electron-deficient aldehydes, such as nitro- or halo-substituted benzaldehydes, possess a highly electrophilic carbonyl carbon due to the presence of electron-withdrawing groups.[1] While this enhances the initial nucleophilic attack by the amine, it can also lead to a higher susceptibility to side reactions and challenges in reaching completion. Common issues include incomplete reactions, formation of stable hemiaminal intermediates that are slow to dehydrate, and degradation of starting materials or products under harsh conditions. Careful optimization of catalysts, solvents, and temperature is crucial.
Q2: What is the optimal pH for Schiff base condensation with electron-deficient aldehydes?
A2: The optimal pH for imine formation is a delicate balance. The reaction is generally acid-catalyzed, as protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack by the amine.[2] However, excessively low pH will protonate the amine nucleophile, rendering it unreactive.[3] For most Schiff base condensations, a slightly acidic to neutral pH range (around 5-7) is often optimal.[3] For electron-deficient aldehydes, which are already highly reactive, a milder acidic catalyst like glacial acetic acid is often sufficient to promote the dehydration of the hemiaminal intermediate without deactivating the amine.[4][5]
Q3: How do I choose the right catalyst for my reaction?
A3: The choice of catalyst depends on the reactivity of both the aldehyde and the amine. For highly reactive electron-deficient aldehydes, a weak Brønsted acid like glacial acetic acid is often the catalyst of choice.[4][5] In cases where the amine is weakly nucleophilic, a stronger acid catalyst may be required. However, care must be taken to avoid the aforementioned protonation of the amine. Lewis acids, such as ZnCl₂, TiCl₄, or Sc(OTf)₃, can also be effective, particularly when dealing with less reactive amines, as they can coordinate to the carbonyl oxygen and enhance the aldehyde's electrophilicity.[2][6]
Q4: Can I run the reaction without a solvent?
A4: Solvent-free, or neat, reaction conditions can be highly effective for Schiff base synthesis and align with the principles of green chemistry. Microwave-assisted organic synthesis (MAOS) under solvent-free conditions has been shown to significantly reduce reaction times and increase yields for the formation of some Schiff bases.[7] This is particularly advantageous as it can minimize side reactions and simplify product isolation.
Q5: My Schiff base is unstable and hydrolyzes back to the starting materials. How can I prevent this?
A5: The C=N imine bond is susceptible to hydrolysis, and this equilibrium can be shifted back towards the starting materials in the presence of water.[8] To prevent this, it is crucial to remove water as it is formed during the reaction. This can be achieved by using a Dean-Stark apparatus, adding a drying agent like anhydrous MgSO₄ or molecular sieves to the reaction mixture, or conducting the reaction in a dry solvent under an inert atmosphere.[9] Proper storage of the purified Schiff base in a desiccator is also essential.[10]
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Inadequate Catalysis | Add a catalytic amount of glacial acetic acid (a few drops). If the reaction is still sluggish, consider a stronger Brønsted acid or a Lewis acid like ZnCl₂. | The dehydration of the hemiaminal intermediate is often the rate-limiting step and is acid-catalyzed. Electron-deficient aldehydes can sometimes form relatively stable hemiaminals that require catalytic assistance to eliminate water.[11] |
| Amine Protonation | If using a strong acid catalyst, ensure the pH is not too low. Consider using a weaker acid or a buffer system. | At low pH, the primary amine will be protonated to its non-nucleophilic ammonium salt, effectively halting the initial step of the reaction.[3] |
| Water Inhibition | Ensure all glassware is oven-dried and use anhydrous solvents. Consider adding molecular sieves or using a Dean-Stark trap to remove water as it forms. | The formation of a Schiff base is a reversible condensation reaction. The presence of water, a product of the reaction, can shift the equilibrium back towards the starting materials (Le Chatelier's principle).[8][9] |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is proceeding slowly, consider increasing the temperature or extending the reaction time. | While electron-deficient aldehydes are reactive, the overall reaction kinetics can be influenced by the nucleophilicity of the amine and the stability of the intermediate. Refluxing for several hours is a common practice.[10] |
Problem 2: Presence of Impurities in the Final Product
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Unreacted Starting Materials | Optimize reaction conditions (catalyst, temperature, time) to drive the reaction to completion. For purification, recrystallization from a suitable solvent like ethanol is often effective. Washing the crude product with a solvent in which the starting materials are soluble but the product is not can also be beneficial.[10] | Incomplete conversion is a common issue. Purification techniques that exploit differences in solubility and polarity between the product and starting materials are necessary. |
| Side Reactions (e.g., Aldol Condensation) | If the aldehyde has α-hydrogens, aldol condensation can be a competing reaction, especially under basic conditions. Ensure the reaction is not basic and consider using an acid catalyst. | The acidity of α-hydrogens in aldehydes can lead to enolate formation and subsequent self-condensation. |
| Side Reactions involving Electron-Withdrawing Groups | For nitro-substituted aldehydes, be mindful of potential reduction of the nitro group, especially if using certain metal-based catalysts or reducing agents. | The nitro group can be susceptible to reduction under certain reaction conditions, leading to the formation of an amino group and undesired byproducts.[4] |
| Hydrolysis of the Schiff Base | Work up the reaction under anhydrous conditions. During purification, avoid using protic solvents containing significant amounts of water if the Schiff base is particularly labile. | The imine bond is susceptible to hydrolysis, especially under acidic or basic conditions in the presence of water.[8] |
Experimental Protocols
General Protocol for the Synthesis of a Schiff Base from an Electron-Deficient Aldehyde
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the electron-deficient aldehyde (1.0 eq.) in a minimal amount of absolute ethanol.
-
To this solution, add an equimolar amount of the primary amine (1.0 eq.).
-
Add a few drops of glacial acetic acid as a catalyst.[5]
-
Reflux the reaction mixture for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid Schiff base product that precipitates is collected by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.[10]
Microwave-Assisted Synthesis (Solvent-Free)
-
In a microwave-safe vessel, combine the electron-deficient aldehyde (1.0 eq.) and the primary amine (1.0 eq.).
-
If necessary, add a catalytic amount of a solid acid catalyst.
-
Place the vessel in a microwave reactor and irradiate at a suitable power and temperature for a short duration (typically 2-10 minutes).[7]
-
Monitor the reaction by TLC.
-
After completion, allow the mixture to cool. The solid product can often be purified by recrystallization.
Visualizing the Process
Reaction Mechanism
Caption: A guide for selecting the appropriate catalyst.
References
-
Jetir.Org. (n.d.). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. Retrieved from [Link]
-
International Science Community Association. (2015, May 15). Synthesis and Characterization of Schiff base m-nitro aniline and their complexes. Retrieved from [Link]
-
(n.d.). AIM: TO CARRY OUT THE SYNTHESIS OF “SCHIFF-BASE” BY COMBINING ANILINE AND BENZALDEHYDE Chapter: 14. Retrieved from [Link]
-
International Journal of Trend in Scientific Research and Development. (n.d.). 117 Synthesis and Characterization of Schiff Base from Aromatic Amine and Aromatic P-Nitro Benzaldehyde. Retrieved from [Link]
-
Troisi, L., et al. (2023). Utilizing the Imine Condensation in Organic Chemistry Teaching Laboratories to Reinforce Steric Effects, Electronic Effects, and Green Chemistry Principles. Journal of Chemical Education. Retrieved from [Link]
-
Wang, B., et al. (n.d.). Chiral Lewis acid-bonded picolinaldehyde enables enantiodivergent carbonyl catalysis in the Mannich/condensation reaction of glycine ester. Chemical Science. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis, spectroscopic and cytotoxic studies of biologically active new schiff bases derived from p-nitrobenzaldehyde. Retrieved from [Link]
-
Ashenhurst, J. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Formation of Schiff's base from carbonyl compounds in acid catalyzed dehydration. Retrieved from [Link]
-
ResearchGate. (n.d.). Selected Optimization of Reaction Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Imine synthesis by oxidation, condensation, hydroamination or rearrangement. Retrieved from [Link]
-
PMC. (n.d.). Metal-based Heterogeneous Catalysts for One-Pot Synthesis of Secondary Anilines from Nitroarenes and Aldehydes. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of aromatic aldehydes with aromatic amines. Retrieved from [Link]
-
Redalyc.org. (n.d.). Synthesis of some new substituted imines from aldehydes and ketones derived from quinolinic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Condensation reaction of benzaldehyde with p-nitroacetophenone. Retrieved from [Link]
-
PubMed. (2022, March 7). Asymmetric Cyanosilylation of Aldehydes by a Lewis Acid/Base Synergistic Catalyst of Chiral Metal Clusters. Retrieved from [Link]
-
ACS. (n.d.). Hybrid Lewis Acid/Lewis Base Catalysts for Asymmetric Carbon-Carbon Bond Formation. Retrieved from [Link]
-
Semantic Scholar. (2013, September 1). Catalytic Methods for Imine Synthesis. Retrieved from [Link]
-
Chemical Science. (2020, January 31). n → π interactions as a versatile tool for controlling dynamic imine chemistry in both organic and aqueous media*. Retrieved from [Link]
-
ResearchGate. (n.d.). The structure of Schiff reagent aldehyde adducts and the mechanism of the Schiff reaction as determined by nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
PMC. (n.d.). Brønsted Acid Catalyzed Asymmetric Propargylation of Aldehydes. Retrieved from [Link]
-
NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Lewis Base Activation of Lewis Acids: Catalytic, Enantioselective Addition of Silyl Ketene Acetals to Aldehydes. Retrieved from [Link]
-
ResearchGate. (2014, December 3). Any details of Schiff base formation using of 2-hydroxy-5-nitrobenzaldehyde and aromatic amine?. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvent effects in the Claisen-Schmidt reaction a of p-nitro- benzaldehyde with acetone catalyzed by compounds 1 or 1a. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, October 20). 12.6: Reactions of Aldehydes and Ketones with Amines. Retrieved from [Link]
-
Denmark Group. (n.d.). Asymmetric Bronsted Acid Catalysis. Retrieved from [Link]
-
ResearchGate. (n.d.). PPL-catalyzed aldol condensation of 4-nitrobenzaldehyde and acetone. Retrieved from [Link]
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- 11. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of 2,6-Dichloro-4-nitrobenzaldehyde
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for the purification of 2,6-Dichloro-4-nitrobenzaldehyde. This document is designed for chemistry professionals engaged in research and development. The unique structure of this compound, featuring a highly electron-deficient aromatic ring due to two chloro substituents and a nitro group, presents specific challenges and opportunities for purification by recrystallization.[1] This guide provides field-proven insights and systematic protocols to help you achieve high purity for this critical synthetic intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when recrystallizing this compound?
The primary challenge stems from the compound's mixed polarity. The dichlorinated benzene ring provides significant non-polar character, while the nitro (-NO₂) and aldehyde (-CHO) groups are strongly polar and electron-withdrawing. This duality can make finding an ideal single solvent—one that provides high solubility when hot and low solubility when cold—difficult. A related compound, 4-nitrobenzaldehyde, is known to be soluble in various organic solvents like alcohol and benzene but has limited solubility in water.[2][3] Furthermore, compounds of this nature can sometimes "oil out," where the solute separates as a liquid instead of forming crystals upon cooling, complicating isolation.[4]
Q2: Based on the molecular structure, which single solvents are the most promising candidates?
The principle of "like dissolves like" is our primary guide.[3][5] Given the compound's characteristics, solvents of intermediate polarity are the best starting point. Based on extensive solubility data for the closely related 4-nitrobenzaldehyde, the following solvents are excellent candidates to screen, listed in decreasing order of solubilizing power[6]:
-
Acetone & 2-Butanone (Ketones): These are polar aprotic solvents that should effectively dissolve the compound at elevated temperatures. Their relatively low boiling points facilitate easy removal during drying.
-
Ethyl Acetate (Ester): Another solvent of intermediate polarity that often works well for compounds containing carbonyl and aromatic functionalities.
-
Alcohols (Methanol, Ethanol, Propanols): These polar protic solvents are frequently effective. Ethanol is a common first choice for many organic compounds.[4] However, solubility might be high even at room temperature, potentially leading to lower recovery.
-
Toluene (Aromatic): The aromatic nature of toluene can interact favorably with the compound's benzene ring. It is a less polar option, which might be advantageous if the compound is overly soluble in more polar solvents.
Water is unlikely to be a good single solvent due to the compound's significant non-polar regions.[3][4]
Q3: When and how should I use a mixed-solvent system?
A mixed-solvent system is ideal when no single solvent provides the desired sharp solubility difference between hot and cold conditions. The strategy involves pairing a "good" solvent (in which the compound is highly soluble) with a "poor" solvent (in which the compound is sparingly soluble), provided the two solvents are miscible.
Commonly successful pairs include:
-
Ethanol-Water: A classic choice. Dissolve the compound in the minimum amount of hot ethanol and then add hot water dropwise until the solution becomes faintly cloudy (the saturation point).[5][7]
-
Acetone-Hexane: An excellent choice for moderately polar compounds. Dissolve in hot acetone and add hexane as the anti-solvent.[4]
-
Toluene-Hexane: Useful if the compound is non-polar. Dissolve in hot toluene and add hexane.[7]
The key is to maintain the solution at or near its boiling point while adding the "poor" solvent to avoid premature precipitation.
Troubleshooting Guide
| Issue | Root Cause Analysis | Recommended Solution |
| "Oiling Out" | The compound's melting point is lower than the boiling point of the solution, or the solution is too concentrated or cooled too quickly. This is common with low-melting solids.[4][7] | 1. Reheat the solution to re-dissolve the oil. 2. Add more of the "good" solvent to lower the saturation temperature. 3. Consider switching to a lower-boiling point solvent system. 4. Ensure slow cooling; rapid chilling in an ice bath promotes oiling. |
| No Crystal Formation | The solution is not sufficiently saturated, or nucleation is inhibited. | 1. Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. 2. Add a "seed crystal" from a previous successful crystallization. 3. If oversaturation is the issue, gently evaporate some solvent and allow it to cool again. 4. As a last resort, cool the flask in a refrigerator or freezer for an extended period.[7] |
| Product is Still Colored | Colored impurities are co-crystallizing with the product. | Add a very small amount (1-2% by weight) of activated charcoal to the hot solution before filtration.[7][8] Boil for a few minutes, then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping. |
| Low Percent Recovery | Too much solvent was used; the compound has significant solubility in the cold solvent; crystals were washed with a solvent in which they are too soluble. | 1. Use the absolute minimum amount of hot solvent required for dissolution.[9] 2. Ensure the solution is cooled thoroughly (an ice bath is recommended after initial room temperature cooling) to maximize precipitation. 3. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent or a "poorer" solvent to minimize loss.[5] |
Experimental Protocols & Methodologies
Protocol 1: Small-Scale Solvent Screening
This protocol helps identify the ideal solvent or solvent pair quickly and with minimal material loss.
-
Place approximately 20-30 mg of your crude this compound into several small test tubes.
-
To each tube, add a different candidate solvent (e.g., ethanol, acetone, ethyl acetate, toluene, water) dropwise at room temperature. Note the solubility. An ideal solvent should show poor solubility at this stage.[9]
-
Gently heat the tubes that showed poor solubility in a hot water bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Remove the tubes from the heat and allow them to cool slowly to room temperature, then place them in an ice bath.
-
Evaluate: The best solvent is the one that dissolved the compound completely when hot but produced a large crop of crystals upon cooling.
Diagram: Solvent Selection Workflow
Caption: Step-by-step workflow for a standard laboratory recrystallization.
References
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
University of California, Davis. Recrystallization. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. A Microscale Approach to Organic Laboratory Techniques. Cengage Learning. (General principles referenced from standard organic chemistry lab manuals)
-
PubChem. 2-Chloro-4-nitrobenzaldehyde. [Link]
-
City University of New York (CUNY). Purification by Recrystallization. [Link]
- Google Patents.
-
PubChem. 2,6-Dichloro-4-nitrophenol. [Link]
-
Royal Society of Chemistry. Finding the best solvent for recrystallisation. [Link]
-
Solubility of Things. 4-Nitrobenzaldehyde. [Link]
-
LUMS School of Science and Engineering. Purification of Organic Compounds: from Crude Product to Purity. [Link]
-
PrepChem. Synthesis of this compound. [Link]
- Zhang, C., et al. (2018). Thermodynamic modelling for solubility of 4-nitrobenzaldehyde in different solvents at temperature range from (273.15 to 313.15) K and mixing properties of solutions. Journal of Molecular Liquids.
-
PrepChem. Preparation of 4-nitrobenzaldehyde. [Link]
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Validation & Comparative
A Comparative Guide to the ¹H NMR Aromatic Singlet Shift of 2,6-Dichloro-4-nitrobenzaldehyde
Authored by: A Senior Application Scientist
Introduction: Decoding the Aromatic Region in ¹H NMR
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool in organic chemistry for molecular structure elucidation.[1] The chemical shift (δ), reported in parts per million (ppm), of a proton is highly sensitive to its local electronic environment. For aromatic compounds, protons typically resonate in the 6.5-8.2 ppm region, a downfield shift attributed to the ring current effect of the delocalized π-electrons.[2][3] This induced magnetic field deshields the external aromatic protons, causing them to resonate at a higher frequency.
However, the precise chemical shift of an aromatic proton is further modulated by the electronic effects of substituents on the benzene ring. This guide provides a comparative analysis of the ¹H NMR aromatic proton chemical shift, focusing on the highly substituted 2,6-dichloro-4-nitrobenzaldehyde. By comparing it with simpler, related structures, we will dissect the individual and cumulative impacts of electron-withdrawing groups on the aromatic proton environment.
The Target Molecule: Predicting the Chemical Shift for this compound
This compound presents a unique case. Due to its substitution pattern, it possesses only two equivalent aromatic protons at the C3 and C5 positions. With no adjacent protons, the signal for these protons appears as a distinct singlet. The chemical environment of this singlet is dictated by three different substituents:
-
Aldehyde Group (-CHO): This is a powerful electron-withdrawing group through both resonance and induction. It strongly deshields the ortho and para protons. The aldehyde proton itself is highly deshielded, appearing far downfield between 9 and 10 ppm.[4]
-
Nitro Group (-NO₂): Positioned para to the aldehyde, the nitro group is one of the strongest electron-withdrawing substituents. Its presence significantly deshields all aromatic protons, further pulling the electron density out of the ring.
-
Chlorine Atoms (-Cl): Located at the C2 and C6 positions, the chlorine atoms exert a dual influence. They are electronegative and withdraw electron density through induction (deshielding).[3][5] While they can donate electron density via resonance, the inductive effect is dominant for halogens. Their placement ortho to the aldehyde group and meta to the nitro group creates a region of profound low electron density around the remaining C3 and C5 protons.
Given the cumulative deshielding power of one aldehyde, one nitro, and two chloro substituents, the aromatic singlet for this compound is anticipated to be significantly downfield, likely appearing at the lower end of the typical aromatic region, or even beyond it.
Comparative ¹H NMR Data Analysis
To understand the incremental effects of each substituent, we will compare the aromatic proton shifts of several benzaldehyde derivatives. All chemical shifts are reported in ppm (δ) and were recorded in deuterated chloroform (CDCl₃), a common and relatively inert NMR solvent.[5]
| Compound | Structure | Aromatic Proton(s) & Shift (ppm) | Data Source(s) |
| Benzaldehyde | H-ortho: ~7.86 (d)H-meta: ~7.59 (t)H-para: ~7.50 (t) | Predicted | |
| 4-Nitrobenzaldehyde | H-2,6: 8.399 (d)H-3,5: 8.106 (d)Aldehyde: 10.181 (s) | [6] | |
| 2,6-Dichlorobenzaldehyde | H-3,5: ~7.4 (d)H-4: ~7.5 (t) | [7][8] | |
| 2,4-Dichlorobenzaldehyde | H-3: 7.846 (d)H-5: 7.448 (dd)H-6: 7.358 (d)Aldehyde: 10.390 (s) | [9] | |
| This compound | H-3,5: Predicted > 8.4 ppm (s) | N/A |
Analysis of Substituent Effects:
-
From Benzaldehyde to 4-Nitrobenzaldehyde: The addition of a nitro group at the para position causes a significant downfield shift for all aromatic protons. The protons ortho to the aldehyde (H-2,6) shift from ~7.86 ppm to 8.399 ppm, and the protons ortho to the nitro group (H-3,5) shift from ~7.59 ppm to 8.106 ppm.[6] This demonstrates the powerful deshielding effect of the nitro group throughout the aromatic ring.[10]
-
From Benzaldehyde to 2,6-Dichlorobenzaldehyde: Adding two chlorine atoms ortho to the aldehyde group deshields the remaining protons. The steric hindrance from the ortho-chlorines can also force the aldehyde group slightly out of the plane of the ring, affecting conjugation and the resulting chemical shifts.[11][12]
-
Cumulative Effect in this compound: In our target molecule, the protons at C3 and C5 are subject to the deshielding inductive effects of the adjacent chlorine atoms at C2 and C6. Furthermore, they are ortho to the strongly electron-withdrawing nitro group at C4 and meta to the electron-withdrawing aldehyde group. This confluence of deshielding influences from all substituents leads to a predicted chemical shift that is substantially downfield, likely exceeding the 8.4 ppm observed for the most deshielded protons in 4-nitrobenzaldehyde.
Visualizing Substituent Effects on Aromatic Proton Shifts
The following diagram illustrates the key factors that influence the chemical shift of an aromatic proton, causing it to move either upfield (to a lower ppm value) or downfield (to a higher ppm value).
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Mass Spectrometry Profiling of 2,6-Dichloro-4-nitrobenzaldehyde: A Comparative Technical Guide
The following guide provides a technical analysis of the mass spectrometry fragmentation of 2,6-Dichloro-4-nitrobenzaldehyde , designed for researchers in medicinal chemistry and analytical toxicology.
Executive Summary
This compound (CAS: 22996-20-9) is a highly functionalized aromatic intermediate used in the synthesis of benzoylurea insecticides and pharmaceutical porphyrins. Its mass spectral signature is defined by the interplay between the electron-withdrawing nitro group and the sterically crowding ortho-chlorine atoms.
Unlike simple benzaldehydes, this compound exhibits a "hard" fragmentation profile under Electron Ionization (EI) characterized by competitive alpha-cleavage and nitro-group elimination. For quantitative applications in drug development, this guide compares the structural elucidation power of EI-MS against the sensitivity of Negative-Ion APCI/ESI , providing a roadmap for both identification and trace analysis.
Technical Deep Dive: The EI Fragmentation Fingerprint
Under standard 70 eV Electron Ionization, the molecule (
The Molecular Ion and Isotope Pattern
The molecular ion (
-
m/z 219 (
): 100% relative abundance (normalized to cluster). -
m/z 221 (
): ~64% intensity (indicative of ). -
m/z 223 (
): ~10% intensity. -
Note: This 9:6:1 pattern confirms the presence of two chlorine atoms immediately upon detection.
Primary Fragmentation Channels
The fragmentation is driven by two competing pathways: Alpha-Cleavage (typical of aldehydes) and Nitro-Loss (typical of nitroaromatics).
| Fragment Ion | m/z ( | Mechanism | Structural Significance |
| Acylium Ion | 218 | Base Peak Candidate. Loss of the aldehydic hydrogen. Stabilized by resonance despite the electron-withdrawing groups. | |
| Nitro-Loss | 173 | Homolytic cleavage of the | |
| Phenyl Cation | 190 | Direct loss of the formyl radical. Alternatively formed via | |
| Deep Fragment | 145 | Loss of carbon monoxide from the nitro-less fragment, forming the dichlorophenyl cation ( |
The "Ortho Effect" Anomaly
In many ortho-substituted nitrobenzenes, a hydroxyl loss (
Comparative Analysis: Alternatives & Analogs
Methodological Comparison: EI vs. ESI/APCI
Researchers must choose the ionization mode based on the analytical goal (ID vs. Quantitation).
| Feature | Electron Ionization (EI) | Electrospray/APCI (Negative Mode) |
| Primary Utility | Structural Identification (Fingerprinting) | Trace Quantitation (LC-MS) |
| Dominant Ion | Fragment Ions (m/z 218, 173) | Radical Anion |
| Sensitivity | Moderate (Nanogram range) | High (Picogram range) |
| Limitation | Molecular ion can be weak if nitro loss is rapid. | Poor ionization in Positive Mode due to electron-deficient ring. |
| Recommendation | Use for purity checks and impurity profiling. | Use for pharmacokinetic (PK) studies in plasma/urine. |
Structural Analog Differentiation
Distinguishing the target from its precursors and byproducts is critical in synthesis monitoring.
-
Vs. 2,6-Dichlorobenzaldehyde (Precursor):
-
Target: m/z 219 (
). -
Precursor: m/z 174 (
). -
Differentiation: The target shows a mass shift of +45 Da (NO2 - H). The precursor's base peak is m/z 173 (
). The target also produces m/z 173 (via ), so retention time separation is mandatory .
-
-
Vs. 4-Nitrobenzaldehyde (Non-chlorinated Analog):
-
Target: Distinct Cl isotope pattern (9:6:1).
-
Analog: No isotope cluster; Base peak m/z 150 or 105.
-
Differentiation: Visual inspection of the m/z 219 cluster immediately rules out non-chlorinated impurities.
-
Experimental Protocol: GC-MS Identification
Objective: Confirm identity and purity of this compound.
Step 1: Sample Preparation
-
Dissolve 1 mg of sample in 1 mL of Dichloromethane (DCM) (HPLC Grade).
-
Dilute 1:100 with DCM to approx. 10 ppm.
-
Note: Avoid methanol if analyzing by GC to prevent acetal formation in the injector port.
Step 2: Instrument Parameters (Agilent 5977 or similar)
-
Inlet: Splitless mode, 250°C.
-
Column: DB-5MS or HP-5MS (30m x 0.25mm x 0.25µm).
-
Oven Program:
-
Hold 50°C for 1 min.
-
Ramp 20°C/min to 280°C.
-
Hold 5 mins.
-
-
Ion Source (EI): 230°C, 70 eV emission energy.
-
Scan Range: m/z 40–300.
Step 3: Data Validation Criteria
-
Retention Time: Verify against standard (approx. 6-8 min depending on flow).
-
Isotope Match: The m/z 219/221 ratio must be approx. 1.5 : 1.
-
Fragment Check: Presence of m/z 218 (Base) and m/z 173.
Mechanistic Visualization
The following diagram illustrates the fragmentation logic, highlighting the convergence of pathways at m/z 190 and the distinct loss of the nitro group.
Figure 1: Proposed EI-MS fragmentation pathway for this compound. The primary pathway (Blue Arrow) involves alpha-cleavage to the acylium ion, while the secondary pathway (Yellow Dashed) involves the loss of the nitro group.
References
-
NIST Mass Spectrometry Data Center. "Mass Spectrum of 2,6-Dichlorobenzaldehyde." NIST Chemistry WebBook, SRD 69. Accessed 2026. [Link]
-
PubChem. "4-Nitrobenzaldehyde Compound Summary." National Library of Medicine. [Link]
-
Thurman, E. M., & Ferrer, I. (2014). "Loss of H2 and CO from protonated aldehydes in electrospray ionization mass spectrometry." Rapid Communications in Mass Spectrometry. [Link]
-
MetwareBio. "Top 6 Ion Sources in Mass Spectrometry: EI vs ESI." Metware Technical Guides. [Link]
A Comparative Guide to the Reactivity of 2,6-Dichloro-4-nitrobenzaldehyde vs. 4-Nitrobenzaldehyde
For researchers, scientists, and professionals in drug development, the selection of a synthetic building block is a critical decision that dictates reaction pathways, yield, and the ultimate success of a synthetic campaign. Benzaldehyde derivatives, in particular, are foundational scaffolds in organic synthesis. This guide provides an in-depth comparison of two commercially available, yet distinct, benzaldehydes: 4-nitrobenzaldehyde and 2,6-dichloro-4-nitrobenzaldehyde . We will explore how the addition of two ortho-chloro substituents dramatically alters the reactivity of the aldehyde functional group, a classic interplay of electronic activation versus steric hindrance.
Structural and Electronic Profile: A Tale of Two Effects
The reactivity of an aldehyde is primarily governed by the electrophilicity of its carbonyl carbon. Electron-withdrawing groups (EWGs) on the aromatic ring enhance this electrophilicity, making the aldehyde more susceptible to nucleophilic attack.[1][2][3] Conversely, bulky groups near the reaction center can physically obstruct the approach of a nucleophile, a phenomenon known as steric hindrance.[4]
-
4-Nitrobenzaldehyde: In this molecule, the potent electron-withdrawing nitro group (–NO₂) at the para-position pulls electron density from the benzene ring through both inductive (-I) and resonance (-R) effects. This delocalization extends to the carbonyl group, significantly increasing the partial positive charge (δ+) on the carbonyl carbon and making it highly reactive towards nucleophiles.[1][5]
-
This compound: This derivative features the same para-nitro group, but with the addition of two chlorine atoms at the ortho-positions.
-
Electronic Effect: Chlorine is an electronegative atom that exerts a strong electron-withdrawing inductive effect (-I).[6] The cumulative inductive effect of two ortho-chlorines, combined with the nitro group, renders the aromatic ring exceptionally electron-deficient. This makes the carbonyl carbon even more electrophilic than in 4-nitrobenzaldehyde.[7]
-
Steric Effect: The two chlorine atoms are bulky and positioned directly adjacent to the aldehyde group. They create a significant steric shield, physically impeding the trajectory of incoming nucleophiles aiming to attack the carbonyl carbon.[4]
-
This sets up the central conflict: the electronics of this compound suggest heightened reactivity, while its structure suggests diminished reactivity. The dominant effect is determined by the nature of the specific reaction and the nucleophile involved.
Comparative Reactivity in Key Synthetic Transformations
The practical utility of these aldehydes is best understood by examining their performance in common organic reactions. In most cases involving nucleophilic attack at the carbonyl carbon, the steric hindrance of this compound is the dominating factor, leading to significantly reduced reactivity compared to its unhindered counterpart.
Nucleophilic Addition Reactions
Nucleophilic addition is the quintessential reaction of aldehydes.[2][8] The approach of the nucleophile to the carbonyl carbon is highly sensitive to the local steric environment.
-
Hypothesis: 4-nitrobenzaldehyde will react readily with a wide range of nucleophiles. This compound will show significant resistance to attack, especially with bulky nucleophiles like Grignard reagents. Its enhanced electrophilicity may only manifest with small, potent nucleophiles (e.g., cyanide).[9]
-
Experimental Evidence: While direct kinetic comparisons are sparse in the literature, synthetic procedures often highlight the challenges with sterically hindered aldehydes.[10] For instance, the formation of cyanohydrins or the addition of organometallic reagents is expected to be much slower and lower-yielding for the dichloro-substituted aldehyde. Studies on similarly ortho-substituted systems confirm that steric bulk can dramatically lower reaction yields.[11][12]
Table 1: Predicted Reactivity in Nucleophilic Addition
| Reaction | Nucleophile | 4-Nitrobenzaldehyde (Predicted Outcome) | This compound (Predicted Outcome) | Dominant Factor |
| Grignard Reaction | R-MgBr (Bulky) | High Yield | Very Low to No Reaction | Steric Hindrance |
| Cyanohydrin Formation | NaCN (Small) | High Yield | Moderate to Low Yield | Steric Hindrance > Electronics |
| Hydride Reduction | NaBH₄ (Small) | Fast Reduction | Slower Reduction | Steric Hindrance |
The Wittig Reaction
The Wittig reaction, which converts aldehydes to alkenes, involves the formation of a bulky, four-membered oxaphosphetane intermediate.[13][14] This step is notoriously sensitive to steric hindrance.[10][15]
-
Hypothesis: 4-nitrobenzaldehyde will undergo the Wittig reaction efficiently. This compound will react very poorly, if at all, especially with stabilized ylides.[15]
-
Experimental Evidence: The literature consistently shows that sterically hindered ketones and aldehydes are poor substrates for the Wittig reaction, often resulting in low yields or requiring harsher conditions.[10][15] The two ortho-chloro groups present a formidable barrier to the formation of the required cyclic intermediate.
Protocol: Comparative Wittig Olefination
This protocol is designed to qualitatively and quantitatively compare the reactivity of the two aldehydes under identical conditions.
Objective: To compare the yield of stilbene derivatives from the reaction of benzyltriphenylphosphonium ylide with 4-nitrobenzaldehyde and this compound.
Materials:
-
Benzyltriphenylphosphonium chloride
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF)
-
4-Nitrobenzaldehyde
-
This compound
-
Dichloromethane (DCM)
-
Silica Gel for column chromatography
Procedure:
-
Ylide Preparation: In a flame-dried, nitrogen-purged 250 mL round-bottom flask, suspend benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF (100 mL). Cool the suspension to 0 °C in an ice bath.
-
Add potassium tert-butoxide (1.1 eq) portion-wise over 15 minutes. The solution will turn a characteristic deep orange/red color, indicating the formation of the ylide. Stir at 0 °C for 1 hour.
-
Parallel Reactions: Prepare two separate, flame-dried flasks under nitrogen.
-
Flask A: Add 4-nitrobenzaldehyde (1.0 eq).
-
Flask B: Add this compound (1.0 eq).
-
-
Dissolve the contents of each flask in a minimal amount of anhydrous THF.
-
Using a cannula, transfer half of the prepared ylide solution (from step 2) into Flask A and the other half into Flask B at 0 °C.
-
Allow both reactions to warm to room temperature and stir for 24 hours. Monitor the consumption of the starting aldehyde by Thin Layer Chromatography (TLC).
-
Workup & Analysis:
-
Quench each reaction by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract with DCM (3 x 50 mL).
-
Combine the organic layers for each reaction, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product from each reaction via flash column chromatography.
-
Determine the isolated yield of the alkene product for both reactions and compare. The yield from Flask B is expected to be significantly lower than from Flask A.
-
Oxidation to Carboxylic Acids
The oxidation of an aldehyde involves the C-H bond of the formyl group. This process is generally less sensitive to steric hindrance around the carbonyl carbon compared to nucleophilic attack.[16][17]
-
Hypothesis: Both aldehydes should be readily oxidized to their corresponding benzoic acids. The highly electron-deficient nature of this compound might even accelerate certain oxidation mechanisms.
Summary and Synthetic Recommendations
The choice between these two reagents is dictated entirely by the desired transformation and the steric tolerance of the reaction.
| Feature | 4-Nitrobenzaldehyde | This compound |
| Carbonyl Electrophilicity | High | Extremely High |
| Steric Hindrance | Low | Very High |
| Reactivity to Nucleophiles | High. Excellent substrate for Grignard, Wittig, reductive amination, etc.[18] | Very Low. Poor substrate for most nucleophilic additions. May require specialized, smaller reagents or harsher conditions. |
| Oxidation Reactivity | High | High |
| Primary Use Case | A versatile, reactive building block for introducing the 4-nitrophenyl moiety. | A specialized precursor where the aldehyde is intended to be unreactive to common nucleophiles, or where subsequent reactions will target the nitro or chloro groups.[7] |
Expert Recommendation:
-
Choose 4-nitrobenzaldehyde for standard synthetic operations where high reactivity of the aldehyde group is desired (e.g., olefination, alkylation, imine formation). It is a reliable and predictable building block.[19]
-
Choose This compound strategically when you need to perform chemistry elsewhere on a molecule while preserving the aldehyde. Its inherent resistance to nucleophilic attack can serve as a "steric protecting group." It is also a valuable intermediate for synthesizing compounds where the 2,6-dichloro-4-aminobenzaldehyde core is desired after nitro group reduction.[7]
This guide illustrates that a deep understanding of the subtle interplay between electronic and steric effects is paramount for rational synthetic design. While structurally similar, the reactivity profiles of these two aldehydes are worlds apart, offering both distinct challenges and unique opportunities to the discerning chemist.
References
-
Benchchem. A Comparative Guide to 4-Nitrobenzaldehyde and 3-Nitrobenzaldehyde in Synthesis. 5
-
Benchchem. This compound | 88159-67-5. 7
-
PrepChem.com. Synthesis of this compound.
-
Benchchem. A Comparative Guide to the Synthesis of 4-Nitrobenzaldehyde. 19
-
Wikipedia. Wittig reaction.
-
Benchchem. Troubleshooting low yield in Wittig reaction with hindered aldehydes. 10
-
ResearchGate. Reaction of 4-nitrobenzaldehyde with secondary amines.
-
Chemistry LibreTexts. Wittig Reaction.
-
Barone, M. R., & Jones, A. M. (2017). Selective C–H bond electro-oxidation of benzylic acetates and alcohols to benzaldehydes. RSC Advances.
-
PMC. Electrochemical oxidation of concentrated benzyl alcohol to high-purity benzaldehyde via superwetting organic-solid-water interfaces.
-
Chemistry Stack Exchange. Wittig reaction with benzaldehyde.
-
Benchchem. A Comparative Analysis of the Reactivity of 2-Nitrobenzaldehyde and 4-Nitrobenzaldehyde. 1
-
Quora. Although chlorine is an electron withdrawing group, it is ortho-para directing in an electrophilic aromatic substitution reaction. Why?
-
PMC. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.
-
Science of Synthesis. The Catalyzed Nucleophilic Addition of Aldehydes to Electrophilic Double Bonds.
-
Chemistry LibreTexts. 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones.
-
Master Organic Chemistry. Nucleophilic Addition To Carbonyls.
-
YouTube. Nucleophilic Addition Reaction Mechanism, Grignard Reagent, NaBH4, LiAlH4, Imine, Enamine, Reduction.
-
Benchchem. Steric Hindrance Effects in 2-Methyl-6-nitrobenzaldehyde: A Technical Guide. 4
-
ACS Publications. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.
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13C NMR chemical shifts of 2,6-Dichloro-4-nitrobenzaldehyde
Benchmarking 13C NMR Signatures: 2,6-Dichloro-4-nitrobenzaldehyde
Executive Summary
This compound (CAS: 22996-23-2) is a critical electrophilic intermediate used in the synthesis of complex heterocycles, including porphyrins and dihydropyridine calcium channel blockers. Its structural uniqueness lies in the "Ortho Effect," where the bulky chlorine atoms at positions 2 and 6 force the aldehyde carbonyl group out of planarity with the benzene ring.
This steric distortion significantly alters its 13C NMR chemical shifts compared to planar analogs like 4-nitrobenzaldehyde, rendering standard additive prediction models inaccurate. This guide provides a comparative benchmark of the 13C NMR shifts, grounded in experimental analog data and substituent chemical shift (SCS) theory, to serve as a reference for purity assessment and structural validation.
Structural Dynamics & Theoretical Framework
The chemical shifts of this molecule are governed by two competing electronic forces:
-
Steric Inhibition of Resonance (C1 & Carbonyl): The 2,6-dichloro substitution creates a steric tunnel that twists the aldehyde group. This reduces the conjugation between the carbonyl
-system and the aromatic ring, typically causing the carbonyl carbon to resonate slightly upfield (shielded) compared to planar systems, though the inductive effect of chlorine counteracts this. -
Electronic Push-Pull (C4): The nitro group at C4 exerts a strong deshielding effect on the ipso-carbon (C4) and a shielding effect on the ortho-carbons (C3, C5).
Figure 1: Causal relationship between steric crowding and observed chemical shift perturbations.
Experimental Protocol
To replicate the benchmark data, the following acquisition parameters are recommended. The choice of solvent is critical; DMSO-d6 is preferred over CDCl3 due to the polarity of the nitro group and potential solubility issues.
| Parameter | Setting | Rationale |
| Solvent | DMSO-d6 | Prevents aggregation; stabilizes the polar nitro group. |
| Frequency | 100 MHz (or higher) | Essential to resolve C2,6 from C4 if peaks overlap. |
| Relaxation Delay (d1) | 2.0 - 5.0 sec | Quaternary carbons (C1, C2, C4, C6) have long T1 times. Short d1 leads to signal loss. |
| Pulse Width | 30° or 45° | Maximizes signal-to-noise ratio for quaternary carbons. |
| Temperature | 298 K | Standardizes conformational isomerism rates. |
Comparative Data Analysis
The following table benchmarks the target compound against its two closest structural parents: 2,6-Dichlorobenzaldehyde (lacks NO2) and 4-Nitrobenzaldehyde (lacks Cl). This triangulation allows for precise assignment verification.
Table 1: 13C NMR Chemical Shift Benchmark (δ ppm)
Note: Values referenced against DMSO-d6 (39.5 ppm) or CDCl3 (77.0 ppm) as noted.
| Carbon Position | Target: this compound (Est.) | Analog 1: 2,6-Dichlorobenzaldehyde (Exp) [1] | Analog 2: 4-Nitrobenzaldehyde (Exp) [2] | Assignment Logic |
| C=O (Aldehyde) | 188.5 ± 1.0 | 189.0 | 191.7 | Steric twist reduces conjugation, shielding it vs. 4-nitro analog. |
| C4 (C-NO2) | 149.0 ± 1.5 | 131.9 (C-H) | 151.1 | Strong deshielding by NO2 (Ipso effect). |
| C1 (C-CHO) | 138.5 ± 1.0 | 133.5 | 140.1 | Combined inductive effects of Cl and NO2. |
| C2, C6 (C-Cl) | 136.0 ± 1.0 | 136.4 | 130.5 (C-H) | Cl substituent dominates; minimal change from 2,6-dichloro analog. |
| C3, C5 (C-H) | 124.5 ± 0.5 | 129.2 | 124.3 | Shielded by ortho-NO2 group; matches 4-nitro analog closely. |
Detailed Peak Analysis:
-
The Carbonyl Anomaly: In 4-nitrobenzaldehyde, the carbonyl is at 191.7 ppm . In the target, the 2,6-dichloro "clamps" prevent the carbonyl from achieving planarity. This loss of conjugation typically moves the shift upfield (lower ppm), closer to the 189.0 ppm seen in 2,6-dichlorobenzaldehyde.
-
The Nitro-Ipso Shift: The carbon attached to the nitro group (C4) is distinctively deshielded. While C-H aromatic carbons resonate ~130 ppm, the C-NO2 carbon appears near 150 ppm , often with lower intensity due to lack of NOE (Nuclear Overhauser Effect).
Quality Control & Identification Workflow
Use this logic flow to confirm identity and purity during synthesis or raw material intake.
Figure 2: Step-by-step QC decision tree for validating this compound.
References
-
Royal Society of Chemistry (RSC). Electronic Supplementary Information: 13C NMR data for 2,6-dichlorobenzaldehyde. (DMSO-d6).[1] Retrieved from .
-
SpectraBase. 4-Nitrobenzaldehyde 13C NMR Spectrum ID: JEIXhYyvRNu. Wiley Science Solutions. Retrieved from .[2]
-
BenchChem. Synthesis and Spectral Properties of this compound. Retrieved from .
-
PubChem. Compound Summary: 4-Nitrobenzaldehyde (CID 541). National Library of Medicine. Retrieved from .
Sources
A Researcher's Guide to the Melting Point Analysis of 2,6-Dichloro-4-nitrobenzaldehyde: A Proxy for Purity
For professionals in drug development and synthetic chemistry, the purity of a starting material or intermediate is not merely a matter of record-keeping; it is the bedrock of reproducible and reliable outcomes. 2,6-Dichloro-4-nitrobenzaldehyde is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its purity directly influences reaction kinetics, yield, and the impurity profile of the final product.
While chromatographic techniques like HPLC and GC-MS provide quantitative purity data, the melting point range remains a fundamental, rapid, and cost-effective method for assessing the purity of a crystalline solid. A sharp melting point range is a hallmark of a pure compound, whereas the presence of impurities will characteristically depress and broaden this range.
This guide provides a comprehensive framework for determining the melting point of this compound. As no definitive melting point for the pure compound is consistently cited across major chemical suppliers, this document focuses on the methodology as a tool for quality assessment. We will compare the expected behavior of a theoretically pure sample against that of a sample containing common process-related impurities.
The Science of Melting: More Than Just a Phase Change
The melting point of a pure, crystalline solid is the temperature at which it transitions from a highly ordered solid lattice to a disordered liquid state at a given pressure.[1] For a pure substance, this transition is typically sharp, often occurring over a narrow range of 0.5–1.0°C.[2] This is because the energy required to overcome the uniform intermolecular forces of the crystal lattice is consistent throughout the sample.
The introduction of an impurity disrupts this crystalline lattice. This disruption lowers the energy required to break the solid-state structure, a phenomenon known as melting point depression .[2][3][4] Consequently, an impure sample will:
-
Begin to melt at a lower temperature than the pure solid.
-
Melt over a broader temperature range .
This behavior is explained by thermodynamics. The presence of a soluble impurity increases the entropy of the liquid phase, making the solid-to-liquid transition more favorable at a lower temperature.[4] As the compound melts, the concentration of the impurity in the remaining solid changes, causing the melting temperature to gradually increase until all the solid is liquefied. The lowest possible melting point for a mixture of two compounds occurs at a specific composition known as the eutectic point .[5][6][7][8]
Potential Impurities and Their Impact
The purity of a this compound sample is contingent on its synthetic route. A common pathway involves the nitration of 2,6-dichlorobenzaldehyde. Therefore, potential impurities could include the starting material, byproducts, or over-reacted species. Understanding the melting points of these potential contaminants helps in interpreting the melting range of the final product.
| Compound Name | Role in Synthesis | Reported Melting Point (°C) |
| 2,6-Dichlorobenzaldehyde | Starting Material | 68 - 72[9][10][11][12] |
| 2,6-Dichloro-4-nitroaniline | Potential Byproduct | 186 - 195[13][14][15][16][17] |
The presence of unreacted 2,6-dichlorobenzaldehyde, for instance, would be expected to significantly depress and broaden the melting range of the final this compound product.
Experimental Protocols for Melting Point Determination
Accurate determination of the melting point range is crucial. The key to a reliable measurement is a slow rate of heating near the melting point (approximately 1-2°C per minute) to ensure the system is in thermal equilibrium.[18][19] Two standard methods are detailed below.
Method 1: Digital Melting Point Apparatus (e.g., Mel-Temp)
This is the preferred method for its precision, ease of use, and safety.
Experimental Workflow: Digital Apparatus
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
